14-N-Succinimidocarminomycin
Description
14-N-Succinimidocarminomycin is a synthetic derivative of carminomycin, an anthracycline antibiotic with antitumor properties. The compound features a succinimide moiety attached to the 14-N position of the carminomycin backbone. Succinimide derivatives are widely studied for their roles in organic synthesis and pharmaceutical applications due to their reactivity and ability to modulate physicochemical properties such as solubility and stability .
Properties
CAS No. |
108936-90-9 |
|---|---|
Molecular Formula |
C31H32N2O12 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
1-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H32N2O12/c1-12-26(37)15(32)8-21(44-12)45-17-10-31(42,18(34)11-33-19(35)6-7-20(33)36)9-14-23(17)30(41)25-24(28(14)39)27(38)13-4-3-5-16(43-2)22(13)29(25)40/h3-5,12,15,17,21,26,37,39,41-42H,6-11,32H2,1-2H3 |
InChI Key |
RHDRKPUMMVQZKK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |
Synonyms |
14-N-succinimidocarminomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Succinimide derivatives vary significantly based on substituents and molecular architecture:
- 14-N-Succinimidocarminomycin: Presumed to retain the anthracycline core of carminomycin, which intercalates DNA, combined with a succinimide group that may enhance solubility or reduce cardiotoxicity (a common issue with anthracyclines).
- N-(Morpholinomethyl)succinimide (C₉H₁₄N₂O₃): Features a morpholine substituent, improving hydrophilicity and reactivity in organic synthesis. Molecular weight: 198.22 g/mol .
- N-Iodosuccinimide (C₄H₄INO₂): Contains an iodine atom, enabling its use as a catalyst in cross-coupling reactions. Molecular weight: 225.98 g/mol .
- Nicotinamide (C₆H₆N₂O): A pyridinecarboxamide critical in cellular metabolism as a precursor to NAD⁺. Molecular weight: 122.12 g/mol .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Morpholine-substituted succinimides (e.g., N-(morpholinomethyl)succinimide) exhibit enhanced aqueous solubility due to polar substituents . This property is critical for this compound’s bioavailability.
- Stability : Succinimide rings are prone to hydrolysis under acidic or basic conditions, which may influence the compound’s pharmacokinetics.
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